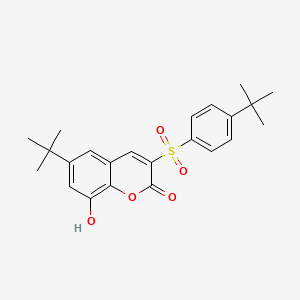
N~2~,N~2~,N~2~,N~2~-tetramethyl-4-phenyl-6-(trichloromethyl)-1,3,5,2lambda~5~-triazaphosphinine-2,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~2~,N~2~,N~2~-tetramethyl-4-phenyl-6-(trichloromethyl)-1,3,5,2lambda~5~-triazaphosphinine-2,2-diamine: is a complex organophosphorus compound. This compound is characterized by its unique triazaphosphinine ring structure, which includes a phosphorus atom bonded to nitrogen and carbon atoms. The presence of multiple methyl groups and a trichloromethyl group adds to its chemical diversity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~,N~2~,N~2~-tetramethyl-4-phenyl-6-(trichloromethyl)-1,3,5,2lambda~5~-triazaphosphinine-2,2-diamine typically involves the following steps:
Formation of the Triazaphosphinine Ring: This can be achieved through the cyclization of appropriate precursors, such as phosphine derivatives and azides, under controlled conditions.
Introduction of Substituents: The phenyl and trichloromethyl groups can be introduced through substitution reactions, often using reagents like phenyl halides and trichloromethylating agents.
Methylation: The methyl groups are typically introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~,N~2~,N~2~,N~2~-tetramethyl-4-phenyl-6-(trichloromethyl)-1,3,5,2lambda~5~-triazaphosphinine-2,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of phosphines or other reduced species.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or trichloromethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Including halides, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield phosphine oxides.
Reduction: Can produce phosphines.
Substitution: Results in various substituted derivatives.
Applications De Recherche Scientifique
N~2~,N~2~,N~2~,N~2~-tetramethyl-4-phenyl-6-(trichloromethyl)-1,3,5,2lambda~5~-triazaphosphinine-2,2-diamine has several scientific research applications, including:
Chemistry: Used as a reagent or catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of N2,N~2~,N~2~,N~2~-tetramethyl-4-phenyl-6-(trichloromethyl)-1,3,5,2lambda~5~-triazaphosphinine-2,2-diamine involves its interaction with molecular targets and pathways, such as:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Signal Transduction: It may interfere with cellular signaling pathways, affecting cell function and behavior.
DNA Interaction: The compound could interact with DNA, leading to changes in gene expression or DNA damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~2~,N~2~,N~2~,N~2~-tetramethyl-4-phenyl-1,3,5,2lambda~5~-triazaphosphinine-2,2-diamine: Lacks the trichloromethyl group.
N~2~,N~2~,N~2~,N~2~-tetramethyl-4-(trichloromethyl)-1,3,5,2lambda~5~-triazaphosphinine-2,2-diamine: Lacks the phenyl group.
Uniqueness
N~2~,N~2~,N~2~,N~2~-tetramethyl-4-phenyl-6-(trichloromethyl)-1,3,5,2lambda~5~-triazaphosphinine-2,2-diamine is unique due to the presence of both phenyl and trichloromethyl groups, which contribute to its distinct chemical properties and reactivity
Propriétés
IUPAC Name |
2-N,2-N,2-N',2-N'-tetramethyl-4-phenyl-6-(trichloromethyl)-1,3,5-triaza-2λ5-phosphacyclohexa-2,4,6-triene-2,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl3N5P/c1-20(2)22(21(3)4)18-11(10-8-6-5-7-9-10)17-12(19-22)13(14,15)16/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMBQPFRINGCRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P1(=NC(=NC(=N1)C(Cl)(Cl)Cl)C2=CC=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl3N5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3,4-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2971807.png)
![3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine](/img/structure/B2971808.png)
![5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B2971809.png)
![N-(3-methoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2971810.png)
![2-[1-(2-Fluoropyridine-4-carbonyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B2971812.png)
![1-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B2971813.png)



![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide](/img/structure/B2971823.png)
![N-Methyl-N-[2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethyl]but-2-ynamide](/img/structure/B2971825.png)

![(2R,5S)-5-[(6-amino-9H-purin-9-yl)methyl]oxolane-2-carboxylic acid](/img/structure/B2971829.png)

